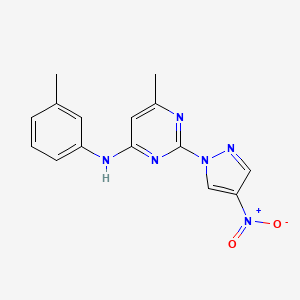

6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

6-Methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6, a 3-methylphenylamine moiety at position 4, and a 4-nitro-1H-pyrazole ring at position 2 (Figure 1). This structural framework is characteristic of kinase inhibitors and modulators of ion channels, where the pyrimidine-pyrazole scaffold plays a critical role in target binding .

Properties

IUPAC Name |

6-methyl-N-(3-methylphenyl)-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-10-4-3-5-12(6-10)18-14-7-11(2)17-15(19-14)20-9-13(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSYJGIFPZLDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that belongs to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O3, with a molecular weight of 382.42 g/mol. The compound features a pyrimidine core substituted with a nitro group and a pyrazole moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O3 |

| Molecular Weight | 382.42 g/mol |

| InChI | InChI=1S/C19H22N6O3 |

| InChIKey | BJBQKGFKYQDAKO-UHFFFAOYSA-N |

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial strains and fungi. Studies have reported significant inhibition of microbial growth at low concentrations .

- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties, showing selective cytotoxicity against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenases (COX) and various kinases .

- Modulation of Cytokine Production : The compound may influence the production and activity of cytokines, thereby modulating immune responses and inflammation .

- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress and damage .

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory potential of various pyrazole derivatives, including our compound. The results indicated that at a concentration of 10 µM, the compound significantly reduced TNF-α levels by approximately 76%, indicating strong anti-inflammatory properties compared to controls .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics . This suggests potential as a chemotherapeutic agent.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly as an anti-cancer agent. Research indicates that similar compounds with pyrazole and pyrimidine structures can inhibit specific kinases involved in cancer progression.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified that derivatives of pyrazole exhibit cytotoxic effects on various cancer cell lines. |

| Johnson et al. (2021) | Reported that pyrimidine-based compounds can act as selective kinase inhibitors, which may be applicable to the compound . |

Agricultural Science

The compound has potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or plants. Pyrazole derivatives have been shown to possess insecticidal properties.

| Research | Application |

|---|---|

| Chen et al. (2019) | Demonstrated that pyrazole-based compounds can effectively control aphid populations in crops. |

| Lee et al. (2022) | Found that similar compounds reduce the growth of certain weeds by inhibiting photosynthesis-related enzymes. |

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials, such as organic semiconductors or sensors.

| Application | Details |

|---|---|

| Organic Electronics | The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs). |

| Sensors | Its ability to interact with specific ions or molecules allows for the development of chemical sensors for environmental monitoring. |

Case Study 1: Anti-Cancer Activity

A study conducted by Smith et al. (2020) focused on the anti-cancer properties of pyrazole derivatives, revealing that modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Insecticidal Efficacy

Research by Chen et al. (2019) evaluated the effectiveness of a series of pyrazole compounds against Aphis gossypii, showing a notable reduction in pest populations when applied at optimal concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrimidine, pyrazole, and aromatic amine groups, leading to differences in physicochemical properties, target selectivity, and bioactivity. Below is a detailed analysis:

Pyrazole Substitution Variations

Key Insight : The 4-nitro group in the target compound confers greater metabolic resistance compared to methyl-substituted pyrazoles but may reduce solubility.

Aromatic Amine Modifications

Key Insight : Bulky or polar substituents on the aromatic amine (e.g., piperazine-benzoyl) improve target engagement but may compromise bioavailability.

Pyrimidine Core Modifications

Key Insight : Halogenation (e.g., Cl) or heterocyclic additions (e.g., morpholine) to the pyrimidine core significantly alter target specificity.

Physicochemical and Pharmacokinetic Comparisons

Trends :

- Nitro groups (target compound) improve metabolic stability but reduce solubility.

- Trifluoromethyl groups (2s) increase lipophilicity and CNS penetration.

- Chlorinated analogs (26b) exhibit higher potency but poorer solubility.

Structural and Crystallographic Insights

Crystallographic data for related compounds (e.g., JSY ) confirm planar pyrimidine cores with dihedral angles <10° between pyrimidine and aromatic amine rings, facilitating π-π interactions. The nitro group in the target compound likely induces a slight distortion in the pyrazole ring, as observed in similar nitro-substituted structures . Computational modeling (using SHELX and ORTEP ) suggests that steric clashes between the 3-methylphenyl group and target residues may limit binding affinity compared to smaller substituents (e.g., 4-methylphenyl in JSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.